1,4-Pentanediol, 1-(4-bromophenyl)-
Description
1,4-Pentanediol, 1-(4-bromophenyl)- is a diol derivative featuring a pentanediol backbone substituted with a 4-bromophenyl group at the 1-position. This compound is structurally distinct from simpler diols like 1,4-pentanediol (1,4-PeD) due to the aromatic bromine substituent, which confers unique electronic and steric properties. The synthesis of related compounds, such as 1-(4-bromophenyl)-1,4-pentanedione, involves alkaline hydrolysis under vigorous heating (90°C, 4 hours) , suggesting that the diol derivative could be synthesized via reduction of the diketone intermediate.
Properties
CAS No. |
820247-77-6 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)pentane-1,4-diol |
InChI |
InChI=1S/C11H15BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3 |
InChI Key |
KQTIAYQZUCBAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC=C(C=C1)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 1-(4-Bromophenyl)-1,4-Pentanedione
The primary route to 1,4-pentanediol, 1-(4-bromophenyl)- involves the selective reduction of 1-(4-bromophenyl)-1,4-pentanedione using sodium borohydride (NaBH₄) in isopropyl alcohol (i-PrOH). This method, adapted from Figshare documentation, proceeds via a two-step mechanism:
- Hydride Transfer : NaBH₄ selectively reduces the ketone groups at positions 1 and 4 of the pentanedione backbone to secondary alcohols.
- Acid Workup : Post-reduction neutralization with hydrochloric acid (HCl) ensures protonation of intermediates and facilitates product isolation.
Procedure :
A stirred solution of 1-(4-bromophenyl)-1,4-pentanedione (1.0 g, 3.92 mmol) in i-PrOH (15 mL) is cooled to 0°C, followed by gradual addition of NaBH₄ (148 mg, 3.92 mmol). The mixture is stirred at room temperature for 3 hours, after which 10% HCl is added to adjust the pH to 6.5. The resulting precipitate is filtered, and the filtrate is concentrated under reduced pressure. Purification via silica gel chromatography (2:1 pentane/ethyl acetate) yields the diol as a white solid (670 mg, 70%).
Critical Parameters :
- Solvent Choice : Isopropyl alcohol balances solubility and reactivity, preventing over-reduction.
- Stoichiometry : Equimolar NaBH₄ ensures complete conversion without side reactions.
- Purification : Chromatography resolves residual starting material and byproducts, achieving >95% purity.
Optimization and Catalytic Considerations
Solvent and Temperature Effects
The reduction’s efficiency hinges on solvent polarity and reaction temperature:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | i-PrOH | Maximizes NaBH₄ activity |
| Temperature | 0°C → RT | Prevents exothermic side reactions |
| Workup pH | 6.5 | Minimizes diol protonation losses |
Data derived from highlight i-PrOH’s superiority over THF or EtOH, which impede full conversion.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Key spectral data for 1-(4-bromophenyl)-1,4-pentanediol confirm its structure:
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.46 | br d (J=8.1 Hz) | Aromatic H (2H) |
| ¹H | 7.22 | br d (J=8.1 Hz) | Aromatic H (2H) |
| ¹H | 4.71–4.65 | m | CH(OH) |
| ¹H | 3.88–3.82 | m | CH(CH₃) |
| ¹³C | 143.8 | C | Aromatic C-Br |
| ¹³C | 74.0 | CH | Alcohol-bearing C |
Full assignments corroborate the diol’s regiochemistry and purity.
Comparative Analysis of Synthetic Routes
The NaBH₄-mediated reduction outperforms hypothetical alternatives in yield and scalability:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NaBH₄ Reduction | 70 | >95 | High |
| Enzymatic DYKAT (Model) | 51* | >90* | Moderate |
*Extrapolated from analogous substrates.
Applications and Derivatives
1-(4-Bromophenyl)-1,4-pentanediol serves as a precursor to:
- Protected Dialdehydes : Acetal formation enables further functionalization.
- Chiral Ligands : Enzymatic resolution could yield enantiopure catalysts.
- Pharmaceutical Intermediates : Bromine enhances bioactivity in lead compounds.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediol, 1-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,4-Pentanediol, 1-(4-bromophenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials such as plastics and resins.
Mechanism of Action
The mechanism of action of 1,4-Pentanediol, 1-(4-bromophenyl)- involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Unsubstituted 1,4-Pentanediol (1,4-PeD)
- Structure : Lacks the bromophenyl group, making it simpler and more flexible.
- Synthesis : Produced from biomass-derived levulinic acid (LA) via catalytic hydrogenation or reduction of γ-valerolactone (GVL), though the latter requires harsh conditions (ΔG° = 70 kJ mol⁻¹ at 250°C) .
- Applications : Primarily used in polyesters, polyurethanes, and plasticizers due to its bifunctional hydroxyl groups .
1,5-Pentanediol (1,5-PeD)
- Structure : Hydroxyl groups at terminal positions (1,5), unlike the 1,4-positions in the target compound.
- Properties : Higher symmetry improves crystallinity in polyurethanes (PURs). Aliphatic 1,5-PeD-based PURs exhibit lower thermal stability (e.g., decomposition at ~250°C) compared to aromatic diol derivatives .
1-(4-Methoxyphenyl)-1,4-heptanedione
- Structure : Features a methoxy-substituted aryl group and a longer carbon chain (heptanedione vs. pentanedione).
- Reactivity : The methoxy group enhances electron density, favoring electrophilic substitution, whereas the bromophenyl group in the target compound directs reactivity toward nucleophilic or coupling reactions .
Substituent Effects: Bromophenyl vs. Alkyl/Aryl Groups
- Bromine also enables participation in Suzuki or Ullmann couplings for advanced material synthesis .
Q & A
Q. What are the primary catalytic pathways for synthesizing 1,4-pentanediol from biomass-derived precursors?
- Methodological Answer : 1,4-PeD is synthesized via hydrogenation of γ-valerolactone (GVL), which is derived from levulinic acid (LA). LA, a biomass platform chemical, undergoes hydrogenation over supported metal catalysts (e.g., Ru, Co) to form GVL. Subsequent hydrogenation of GVL with H₂ produces 1,4-PeD. Critical factors include catalyst selection (e.g., Co/SiO₂ enhances intermediate stability via H-bonding) and reaction conditions (temperature, pressure) to avoid over-hydrogenation to methyltetrahydrofuran (MTHF) .
Q. How do reaction conditions influence selectivity between 1,4-pentanediol and methyltetrahydrofuran during hydrogenation?
- Methodological Answer : Selectivity hinges on controlling dehydration steps. High H₂ pressure and moderate temperatures favor 1,4-PeD formation, while elevated temperatures promote MTHF via dehydration. Catalyst acidity must be optimized: excessive acid sites accelerate unwanted cyclization to MTHF. For example, Ru on mesoporous carbon in CO₂/H₂/H₂O systems achieves 90% 1,4-PeD yield by balancing hydrogenation and dehydration .
Q. What analytical techniques are recommended for assessing purity and structural stability of 1,4-pentanediol?
- Methodological Answer : Water activity meters (e.g., AquaLab) measure hygroscopicity, critical for storage stability. IR spectroscopy identifies H-bonding interactions (e.g., GVL’s carbonyl group with catalyst surfaces). Gas chromatography-mass spectrometry (GC-MS) monitors byproducts like MTHF. Purity is validated via NMR and high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. What mechanistic insights explain the role of hydrogen bonding in stabilizing intermediates during 1,4-pentanediol synthesis?
- Methodological Answer : GVL’s oxygen atoms form H-bonds with silanol groups on Co/SiO₂ catalysts, stabilizing intermediates like 2-hydroxy-5-methyl-tetrahydrofuran. This interaction lowers activation barriers for hydrogenation, directing selectivity toward 1,4-PeD. Computational modeling (DFT) and in-situ IR spectroscopy are used to map these interactions .
Q. How can techno-economic analysis (TEA) guide coproduction strategies for 1,4-pentanediol and MTHF?
- Methodological Answer : TEA evaluates split ratios of LA conversion to GVL or direct hydrogenation. Adjusting GVL-to-1,4-PeD/MTHF ratios based on market demand improves flexibility. Heat integration reduces utility costs by 20–30%. Sensitivity analysis identifies cost drivers (e.g., catalyst lifetime, H₂ price). For example, a minimum selling price of $2,488/t for diols is achievable with optimized workflows .
Q. What are the key challenges in designing multifunctional catalysts for direct furfural-to-1,4-pentanediol conversion?
- Methodological Answer : Furfural conversion requires sequential hydrogenation, ring-opening, and hydroxylation. Ru on mesoporous carbon enables a cascade reaction in CO₂/H₂/H₂O, but catalyst deactivation via coking remains problematic. Advanced characterization (TEM, XPS) reveals pore-blocking by carbonaceous deposits. Strategies include doping with alkali metals (e.g., K) to weaken adsorption and enhance stability .
Q. How do comparative studies of 1,4-pentanediol and analogous diols (e.g., 1,5-pentanediol) inform catalyst design?
- Methodological Answer : 1,5-Pentanediol synthesis via tetrahydrofurfuryl alcohol (THFA) hydrogenolysis is limited by slow kinetics. Isomerizing THFA to 2-hydroxytetrahydropyran (HY-THP) first improves hydrogenation rates 80-fold. Lessons from this pathway (e.g., bifunctional acid-metal sites) can be applied to 1,4-PeD systems. Comparative kinetic studies using isotopic labeling (D₂O) clarify rate-determining steps .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
